molecular formula C10H14O B14354463 2-(But-3-yn-2-yl)cyclohexan-1-one CAS No. 94453-33-5

2-(But-3-yn-2-yl)cyclohexan-1-one

Katalognummer: B14354463
CAS-Nummer: 94453-33-5
Molekulargewicht: 150.22 g/mol
InChI-Schlüssel: QDIDFLDOMBSFDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(But-3-yn-2-yl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. Cyclohexanones are cyclic ketones with a six-membered ring structure. This compound is characterized by the presence of a butynyl group attached to the cyclohexanone ring, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-yn-2-yl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexanone with a butynyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and additives may also be employed to improve selectivity and reduce by-product formation.

Analyse Chemischer Reaktionen

Types of Reactions

2-(But-3-yn-2-yl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The butynyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Substituted derivatives with various functional groups

Wissenschaftliche Forschungsanwendungen

2-(But-3-yn-2-yl)cyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and natural products.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals, fragrances, and materials.

Wirkmechanismus

The mechanism of action of 2-(But-3-yn-2-yl)cyclohexan-1-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition and substitution reactions. Its reactivity is influenced by the presence of the butynyl group, which can undergo various transformations under different conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simple cyclic ketone with a six-membered ring structure.

    2-Cyclohexen-1-one: A cyclic enone with a double bond in the ring.

    Cyclohexanol: A cyclic alcohol derived from the reduction of cyclohexanone.

Uniqueness

2-(But-3-yn-2-yl)cyclohexan-1-one is unique due to the presence of the butynyl group, which imparts distinct reactivity and chemical properties. This differentiates it from other cyclohexanone derivatives and makes it valuable for specific synthetic and research applications.

Eigenschaften

94453-33-5

Molekularformel

C10H14O

Molekulargewicht

150.22 g/mol

IUPAC-Name

2-but-3-yn-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H14O/c1-3-8(2)9-6-4-5-7-10(9)11/h1,8-9H,4-7H2,2H3

InChI-Schlüssel

QDIDFLDOMBSFDX-UHFFFAOYSA-N

Kanonische SMILES

CC(C#C)C1CCCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.